molecular formula C33H29N7O5S2 B2937253 N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide CAS No. 393582-97-3

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

Cat. No. B2937253
CAS RN: 393582-97-3
M. Wt: 667.76
InChI Key: SGQJWFDLRBJSKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide is a useful research compound. Its molecular formula is C33H29N7O5S2 and its molecular weight is 667.76. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Applications

Compounds incorporating elements of the structure, particularly those with thiazole, pyrazole, and triazole rings, have been extensively studied for their antimicrobial properties. For instance, a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides showed promising in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, as well as antifungal activity against strains like Candida albicans and Aspergillus spp. Desai et al., 2013. These findings underscore the potential of such compounds in developing new antimicrobial agents.

Structural and Spectroscopic Characterization

The structural and spectroscopic characterization of similar compounds is crucial for understanding their chemical behavior and potential applications. For example, the characterization of imino-4-methoxyphenol thiazole-derived Schiff bases provided insights into their antimicrobial activities against specific bacterial and fungal species, highlighting the relationship between structure and biological activity Vinusha et al., 2015.

Chemical Reactions and Synthesis

Further research into the reactions and synthesis of related compounds, such as the study of N-(2,5-dimethoxyaryl)thiobenzamides leading to analogues of kuanoniamine A, provides valuable insights into the synthetic pathways and potential chemical applications of such complex molecules Jackson et al., 2000. These synthetic methodologies can be instrumental in the development of new chemicals for various scientific applications.

properties

IUPAC Name

N-[[4-(2-methoxyphenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H29N7O5S2/c1-21-9-11-22(12-10-21)27-18-25(29-8-5-17-46-29)37-39(27)31(41)20-47-33-36-35-30(38(33)26-6-3-4-7-28(26)45-2)19-34-32(42)23-13-15-24(16-14-23)40(43)44/h3-17,27H,18-20H2,1-2H3,(H,34,42)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQJWFDLRBJSKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC=CC=C4OC)CNC(=O)C5=CC=C(C=C5)[N+](=O)[O-])C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H29N7O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

667.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((4-(2-methoxyphenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)-4-nitrobenzamide

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